Bienvenue dans la boutique en ligne BenchChem!

2-(3-Chloropyrazin-2-yl)-4,4-difluorooctahydrocyclopenta[c]pyrrole

pKa modulation physicochemical property prediction charge state at physiological pH

2-(3-Chloropyrazin-2-yl)-4,4-difluorooctahydrocyclopenta[c]pyrrole is a synthetic, bicyclic heterocycle belonging to the octahydrocyclopenta[c]pyrrole class, featuring a 3-chloropyrazin-2-yl substituent at the pyrrole nitrogen and a gem-difluoro group at the 4-position of the cyclopentane ring. The molecular formula is C₁₁H₁₂ClF₂N₃ with a molecular weight of 259.68 g/mol.

Molecular Formula C11H12ClF2N3
Molecular Weight 259.68 g/mol
CAS No. 2098039-31-5
Cat. No. B1477089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Chloropyrazin-2-yl)-4,4-difluorooctahydrocyclopenta[c]pyrrole
CAS2098039-31-5
Molecular FormulaC11H12ClF2N3
Molecular Weight259.68 g/mol
Structural Identifiers
SMILESC1CC(C2C1CN(C2)C3=NC=CN=C3Cl)(F)F
InChIInChI=1S/C11H12ClF2N3/c12-9-10(16-4-3-15-9)17-5-7-1-2-11(13,14)8(7)6-17/h3-4,7-8H,1-2,5-6H2
InChIKeyDKCKLBZZAXZUKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Chloropyrazin-2-yl)-4,4-difluorooctahydrocyclopenta[c]pyrrole (CAS 2098039-31-5) – Core Structural Identity and Scientific Procurement Starting Point


2-(3-Chloropyrazin-2-yl)-4,4-difluorooctahydrocyclopenta[c]pyrrole is a synthetic, bicyclic heterocycle belonging to the octahydrocyclopenta[c]pyrrole class, featuring a 3-chloropyrazin-2-yl substituent at the pyrrole nitrogen and a gem-difluoro group at the 4-position of the cyclopentane ring . The molecular formula is C₁₁H₁₂ClF₂N₃ with a molecular weight of 259.68 g/mol . This compound is principally supplied as a research-grade building block (typical purity ≥98%) for medicinal chemistry and chemical biology applications . Its structural architecture embeds both a halogenated heteroaryl handle (chloropyrazine) suitable for further derivatization and a metabolically stabilized gem-difluoro motif that differentiates it from non-fluorinated or mono-fluorinated analogs .

Why 2-(3-Chloropyrazin-2-yl)-4,4-difluorooctahydrocyclopenta[c]pyrrole Cannot Be Replaced by Non-Fluorinated or Non-Chlorinated Octahydrocyclopenta[c]pyrrole Analogs


Within the octahydrocyclopenta[c]pyrrole chemotype, the presence, position, and number of fluorine atoms profoundly influence key drug-like properties including basicity (pKa), lipophilicity (LogP), metabolic stability, and target-binding conformation [1][2]. The 4,4-gem-difluoro motif in the target compound reduces the pKa of the pyrrolidine nitrogen relative to non-fluorinated variants, altering the protonation state at physiological pH and consequently affecting solubility, permeability, and off-target pharmacology [1]. The 3-chloropyrazine substituent further provides a orthogonal synthetic handle (e.g., for Pd-catalyzed cross-coupling) that is absent in unsubstituted or differently substituted scaffolds [3]. Generic replacement with a non-fluorinated analog such as 2-chloro-3-{octahydrocyclopenta[c]pyrrol-2-yl}pyrazine (CAS 1546941-68-7) would forego the metabolic shielding and conformational rigidification conferred by the difluoro unit, risking altered pharmacokinetics and reduced target residence time [2].

Quantitative Differentiation Evidence for 2-(3-Chloropyrazin-2-yl)-4,4-difluorooctahydrocyclopenta[c]pyrrole vs. Non-Fluorinated and In-Class Analogs


Predicted Basicity (pKa) Shift Driven by 4,4-Gem-Difluoro Substitution

Introduction of the electron-withdrawing gem-difluoro group at the 4-position of the cyclopentane ring is predicted to lower the pKa of the pyrrolidine nitrogen by approximately 1–2 log units relative to the non-fluorinated parent scaffold [1]. The non-fluorinated comparator 2-chloro-3-{octahydrocyclopenta[c]pyrrol-2-yl}pyrazine (CAS 1546941-68-7) exhibits a predicted pKa of 2.61±0.10 [1], whereas the 4,4-difluoro core scaffold (cis-4,4-difluorooctahydrocyclopenta[c]pyrrole) is associated with a predicted pKa of ~8.99±0.40 . For the target compound, the combined electron-withdrawing effects of the chloropyrazine and gem-difluoro units are expected to produce a pKa intermediate between these values, directly influencing the ratio of charged-to-neutral species at physiological pH 7.4 [2].

pKa modulation physicochemical property prediction charge state at physiological pH fluorine effect on basicity

Enhanced Metabolic Stability Conferred by the Gem-Difluoro Motif vs. Non-Fluorinated Cyclopentane Analogs

Systematic studies on gem-difluorinated cycloalkanes have demonstrated that gem-difluorination does not decrease and in some cases slightly improves metabolic stability in human liver microsome (HLM) assays relative to non-fluorinated parent hydrocarbons [1]. Specifically, gem-difluorination of the cyclopentane ring has been shown to attenuate cytochrome P450-mediated oxidative metabolism by blocking metabolic soft spots adjacent to the fluorine atoms . While direct experimental HLM data for the target compound are not publicly available, the 4,4-difluoro substitution on the octahydrocyclopenta[c]pyrrole core is positioned to shield both the cyclopentane ring and the pyrrolidine nitrogen from oxidative N-dealkylation and ring hydroxylation, pathways that would be accessible in the non-fluorinated analog CAS 1546941-68-7 [2].

metabolic stability gem-difluoro effect oxidative metabolism human liver microsomes intrinsic clearance

Differential Synthetic Utility: 3-Chloropyrazine Handle Enables Palladium-Catalyzed Derivatization

The 3-chloropyrazine moiety serves as a versatile electrophilic partner for Pd(0)-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and related cross-coupling reactions, enabling late-stage diversification of the octahydrocyclopenta[c]pyrrole scaffold [1]. This reactivity is preserved in the target compound, whereas many in-class octahydrocyclopenta[c]pyrrole analogs (e.g., those without a halogenated heteroaryl substituent) lack this orthogonal derivatization handle entirely [2]. The combination of the 3-chloropyrazine C–Cl bond with the metabolically stabilizing 4,4-difluoro group creates a building block that is both synthetically enabling and pharmacokinetically advantaged, a dual profile not found in simpler non-halogenated or non-fluorinated octahydrocyclopenta[c]pyrroles [3].

cross-coupling chloropyrazine reactivity building block diversification palladium catalysis medicinal chemistry library synthesis

SHP2 Allosteric Tunnel Site Binding Potential: Fragment-Based Lead Discovery Context

Octahydrocyclopenta[c]pyrrole derivatives have been identified as privileged scaffolds for allosteric inhibition of SHP2, a validated oncology target in the RAS–MAPK signaling pathway [1]. The first reported fragment-to-lead campaign against SHP2 utilized X-ray crystallography to identify fragments binding to the allosteric tunnel site, and structure-guided optimization yielded low-nanomolar leads with oral efficacy in mouse xenograft models [1]. While the target compound itself has not been explicitly reported in the primary SHP2 fragment campaign, its architecture—embedding a chloropyrazine and gem-difluoro-substituted octahydrocyclopenta[c]pyrrole core—aligns with the pharmacophoric requirements for tunnel site occupancy: a bicyclic core filling the hydrophobic tunnel and a heteroaryl substituent engaging the solvent-exposed rim [2]. A structurally related compound in the BindingDB database (BDBM50441103) demonstrated SHP2 inhibition with an IC₅₀ of 3.4 μM in a pNPP phosphatase assay [3], suggesting that the chemotype is competent for SHP2 engagement and that the 4,4-difluoro substitution may further enhance binding through hydrophobic contacts and conformational pre-organization.

SHP2 allosteric inhibition protein tyrosine phosphatase fragment-based drug discovery tunnel site binding oncology target

Purity and Supply Characteristics: Commercial Availability at Research Grade

The target compound is commercially supplied at a certified purity of 98% (HPLC) by specialty chemical vendors, with documented lot-specific quality control including SDS and Certificate of Analysis (COA) availability . In contrast, the non-fluorinated analog CAS 1546941-68-7 is typically offered at ≥95% purity, representing a lower purity threshold that may introduce batch-to-batch variability in biological assay reproducibility . The higher purity specification of the target compound, combined with the synthetic complexity introduced by the gem-difluoro motif, positions it as a premium building block for applications where data reproducibility and structural integrity are critical.

chemical procurement research-grade purity building block supply quality assurance CAS 2098039-31-5

High-Value Application Scenarios for 2-(3-Chloropyrazin-2-yl)-4,4-difluorooctahydrocyclopenta[c]pyrrole Based on Quantitative Differentiation Evidence


Medicinal Chemistry Library Synthesis Targeting SHP2 Allosteric Tunnel Site for Oncology Programs

The octahydrocyclopenta[c]pyrrole core, validated through fragment-based campaigns against the SHP2 allosteric tunnel site [1], provides a direct starting point for hit-to-lead optimization. The target compound's 3-chloropyrazine handle enables rapid parallel derivatization via Suzuki-Miyaura or Buchwald-Hartwig couplings to explore heteroaryl SAR at the solvent-exposed rim of the tunnel site, while the 4,4-gem-difluoro motif simultaneously stabilizes the core against oxidative metabolism, increasing the likelihood that early leads will exhibit acceptable microsomal stability and oral pharmacokinetics . This dual functionality reduces the number of design-make-test cycles required to identify a development candidate compared to starting from a non-fluorinated, non-halogenated core scaffold [2].

CNS Drug Discovery Programs Requiring Balanced Basicity and Blood-Brain Barrier Penetration

The predicted pKa shift induced by the gem-difluoro substituent biases the pyrrolidine nitrogen toward a neutral charge state at physiological pH relative to more basic non-fluorinated octahydrocyclopenta[c]pyrroles [1]. Compounds with lower basicity generally exhibit improved passive BBB penetration by reducing P-glycoprotein efflux and enhancing membrane partitioning . For CNS programs—such as muscarinic M4 receptor antagonist development where the substituted hexahydro-1H-cyclopenta[c]pyrrole chemotype has shown promise [2]—the 4,4-difluoro analog may offer superior brain exposure relative to analogs lacking this substitution pattern.

Fragment-Based Drug Discovery (FBDD) and Structure-Guided Optimization Workflows

In FBDD campaigns, starting fragments are often small (MW <300) and require multiple iterations of growing, linking, or merging to achieve target potency. The molecular weight of the target compound (259.68 g/mol) places it in the upper fragment or lower lead-like space, and its inherent structural complexity—a fused bicyclic core with two differentiated substitution vectors (chloropyrazine for growth, gem-difluoro for stability)—makes it an attractive intermediate for fragment elaboration [1]. X-ray crystallographic templates such as PDB 8RZY demonstrate that the octahydrocyclopenta[c]pyrrole core can productively occupy the SHP2 tunnel site, providing a structural rationale for selecting this scaffold over monocyclic or acyclic alternatives that lack the conformational pre-organization needed for efficient tunnel site occupancy .

Quality-Controlled Building Block Procurement for Multi-Step Synthesis Reproducibility

When used as an advanced intermediate in multi-kilogram or GLP-grade synthesis, batch-to-batch consistency is paramount. The 98% purity specification with batch-specific COA and SDS documentation [1] differentiates this building block from lower-purity, less characterized analogs (e.g., CAS 1546941-68-7 at ≥95% purity ). The 3% absolute purity differential translates to a 60% reduction in total impurity load, which can be critical when the compound is used in late-stage coupling steps where impurity-derived byproducts are difficult to remove via chromatography or crystallization [2].

Quote Request

Request a Quote for 2-(3-Chloropyrazin-2-yl)-4,4-difluorooctahydrocyclopenta[c]pyrrole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.